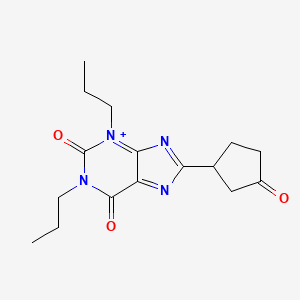

8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione

Description

8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione (referred to here by its full IUPAC name) is a purine-2,6-dione derivative with a 3-oxocyclopentyl group at the 8-position and propyl substituents at the 1- and 3-positions. This compound has been studied extensively for its role as an adenosine receptor antagonist, particularly in the symptomatic treatment of cystic fibrosis (CF). Its mechanism involves enhancing chloride ion efflux in CF-affected epithelial cells by modulating electrolyte balance, thereby addressing the underlying pathophysiology of CF-related respiratory complications .

The compound’s synthesis, stereochemistry (R(+)-enantiomer), and pharmacological profile were first detailed in patents (e.g., WO1992000297A1 and EP0374808), which highlight its bioavailability via oral, injectable, or inhaled routes at doses of 5–100 mg . Its structural uniqueness lies in the cyclopentanone ring fused to the purine core, which distinguishes it from other xanthine derivatives.

Propriétés

Formule moléculaire |

C16H21N4O3+ |

|---|---|

Poids moléculaire |

317.36 g/mol |

Nom IUPAC |

8-(3-oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione |

InChI |

InChI=1S/C16H21N4O3/c1-3-7-19-14-12(15(22)20(8-4-2)16(19)23)17-13(18-14)10-5-6-11(21)9-10/h10H,3-9H2,1-2H3/q+1 |

Clé InChI |

BLEGJVHVZKURMF-UHFFFAOYSA-N |

SMILES canonique |

CCCN1C(=O)C2=NC(=NC2=[N+](C1=O)CCC)C3CCC(=O)C3 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione implique généralement la réaction de la 1,3-dipropylxanthine avec la 3-oxocyclopentanone. La réaction est réalisée dans des conditions contrôlées, impliquant souvent l'utilisation d'une base forte telle que le tert-butylate de potassium dans un solvant tel que le tert-butanol . Le produit est ensuite purifié par distillation sous pression réduite .

Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour garantir la cohérence et la qualité du produit final. Les conditions réactionnelles sont optimisées pour maximiser le rendement et minimiser les impuretés .

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie : En chimie, la this compound est utilisée comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Le composé a été étudié pour ses activités biologiques potentielles, notamment son rôle d'antioxydant. Il a été démontré qu'il piégeait les radicaux libres et protégeait les cellules du stress oxydatif.

Médecine : En médecine, ce composé est étudié pour ses effets thérapeutiques potentiels. Ses propriétés antioxydantes en font un candidat pour le traitement des maladies associées au stress oxydatif, telles que les maladies neurodégénératives.

Industrie : Dans le secteur industriel, la this compound est utilisée dans la production de divers produits pharmaceutiques et produits chimiques de spécialité. Ses propriétés chimiques uniques en font un intermédiaire précieux dans la synthèse de produits à haute valeur ajoutée.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique sa capacité à interagir avec les radicaux libres et à les neutraliser. Le composé cède des électrons aux espèces réactives de l'oxygène (ROS) et aux espèces réactives de l'azote (RNS), les stabilisant ainsi et empêchant les dommages cellulaires. Cette activité antioxydante est principalement due à la présence du groupe oxo, qui joue un rôle crucial dans le processus de transfert d'électrons.

Applications De Recherche Scientifique

Chemistry: In chemistry, 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including its role as an antioxidant. It has been shown to scavenge free radicals and protect cells from oxidative stress .

Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Its antioxidant properties make it a candidate for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of high-value products .

Mécanisme D'action

The mechanism of action of 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione involves its ability to interact with free radicals and neutralize them. The compound donates electrons to reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby stabilizing them and preventing cellular damage . This antioxidant activity is primarily due to the presence of the oxo group, which plays a crucial role in the electron transfer process .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Key Purine-2,6-dione Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| Target Compound | 8-(3-oxocyclopentyl), 1,3-dipropyl | C₁₈H₂₅N₅O₃ | Cyclopentanone, propyl chains |

| 8-Piperazinyl Caffeinyl-Triazolylmethyl | 8-piperazinyl, triazolylmethyl | C₂₃H₃₇N₉O₂ (e.g., 12k) | Triazole, piperazine |

| 8-(4-Chlorophenyl) Derivative (168a) | 8-(4-chlorophenyl) | C₁₇H₁₃ClN₆O₃ | Chlorophenyl, pyrido-pyrimidine |

| 3-Ethyl-1-propyl Derivative | 8-(pyrazol-4-yl), 3-ethyl, 1-propyl | C₂₀H₂₁F₃N₆O₂ | Trifluoromethylbenzyl, pyrazole |

| Theophylline Derivatives (Compounds 1/2) | 1,3-dimethyl, hydrazide/amide side chains | C₁₄H₁₅N₅O₄ (e.g., 1) | Benzylamino, trihydroxybenzyl |

Key Observations :

- Substituent Flexibility : The target compound’s rigid 3-oxocyclopentyl group contrasts with flexible triazolylmethyl or piperazinyl groups in analogues like 12k . This rigidity may enhance receptor binding specificity.

- Position 7 Modifications: Unlike theophylline derivatives (e.g., Compound 1 in ), which feature substitutions at position 7 for PDE4B/7A inhibition, the target compound retains a hydrogen at this position, focusing on adenosine receptor antagonism .

Pharmacological Profiles

Table 2: Pharmacological Comparison

Key Findings :

- Target Specificity: The target compound’s adenosine receptor focus contrasts with the broad-spectrum kinase inhibition seen in CK2-targeting derivatives (e.g., ) .

- Antimicrobial vs. Electrolyte Modulation : While 168a () targets bacterial membranes, the CF-oriented compound addresses ion channel dysfunction, reflecting divergent therapeutic strategies .

Substituent Impact on Bioactivity

- Position 8 : The 3-oxocyclopentyl group in the target compound may enhance lipophilicity compared to 8-piperazinyl or 8-chlorophenyl groups, influencing membrane permeability .

Activité Biologique

The compound 8-(3-Oxocyclopentyl)-1,3-dipropylpurin-3-ium-2,6-dione is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Characterization is performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry (MS)

- Infrared (IR) Spectroscopy

These methods confirm the structural integrity and purity of the synthesized compound.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 11.20 | |

| HeLa (Cervical) | 15.73 | |

| MCF-7 (Breast) | 59.61 | |

| HepG2 (Liver) | 27.66 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It showed moderate antioxidant activity when compared to standard antioxidants like butylated hydroxyanisole (BHA). This activity is crucial as it can mitigate oxidative stress-related damage in cells.

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of DNA Synthesis : The compound interferes with DNA replication in cancer cells.

- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death.

- Antioxidant Mechanism : It scavenges free radicals, thereby reducing oxidative stress.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Case Study 1 : A study focused on the effects of the compound on A549 lung cancer cells demonstrated a significant reduction in cell viability after treatment with varying concentrations over a 72-hour period.

- Case Study 2 : Research involving MCF-7 breast cancer cells highlighted the compound's ability to induce apoptosis through caspase activation, suggesting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.